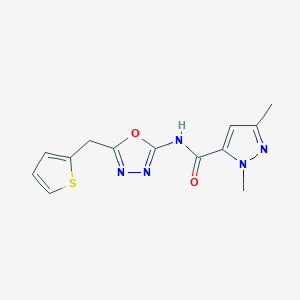
1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2S and its molecular weight is 303.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,3-Dimethyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C14H15N5O2S
- Molecular Weight : 305.37 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium bovis, with compounds showing strong inhibition in both active and dormant states. The mechanism involves the disruption of fatty acid biosynthesis by inhibiting the enoyl reductase enzyme (InhA), crucial for mycolic acid synthesis .
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| 8a | Strong Inhibition | Mycobacterium bovis | Dhumal et al., 2016 |
| 8b | Moderate Inhibition | Mycobacterium bovis | Dhumal et al., 2016 |
Anticancer Activity
The compound's anticancer potential has also been explored extensively. Various studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
- Cytotoxicity Studies : A study evaluated several oxadiazole derivatives against various cancer cell lines, revealing IC50 values indicating significant cytotoxic effects. For instance:
- Mechanistic Insights : The compound has shown to inhibit EGFR and Src kinases, which are critical in cancer progression. One derivative demonstrated an IC50 of 0.24 µM against EGFR .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 | 0.67 | Arafa et al., 2023 |
| HCT-116 | 0.80 | Arafa et al., 2023 |
| ACHN | 0.87 | Arafa et al., 2023 |
Case Study 1: Antitubercular Activity
A notable case study explored the antitubercular properties of related oxadiazole compounds, where molecular docking studies confirmed high binding affinities to InhA, suggesting a promising avenue for tuberculosis treatment .
Case Study 2: Anticancer Efficacy
Another significant investigation focused on the anticancer efficacy of a series of oxadiazole derivatives against multiple cancer types including breast and colorectal cancers. The results indicated that certain modifications to the oxadiazole structure enhanced cytotoxicity significantly compared to standard chemotherapeutics .
Properties
IUPAC Name |
2,5-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-8-6-10(18(2)17-8)12(19)14-13-16-15-11(20-13)7-9-4-3-5-21-9/h3-6H,7H2,1-2H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDYWSJHMFYOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














